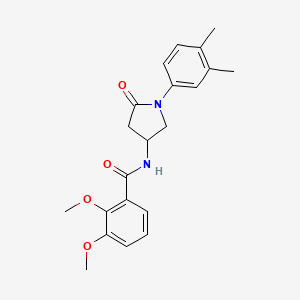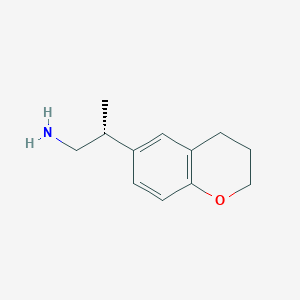
(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine is a chemical compound with potential applications in scientific research. It is a derivative of coumarin, a natural compound found in many plants.
Wirkmechanismus
The mechanism of action of ((2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine is not fully understood. However, it is believed to work by scavenging free radicals and inhibiting the activity of certain enzymes.
Biochemical and Physiological Effects
((2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to decrease the levels of certain inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine in lab experiments is its antioxidant and anti-inflammatory properties, which could be useful in the study of diseases such as cancer, Alzheimer's, and Parkinson's. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on ((2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine. One direction is to further investigate its mechanism of action, which could lead to the development of new drugs. Another direction is to study its effects on other diseases, such as diabetes and cardiovascular disease. Finally, it could be useful to investigate the potential synergistic effects of ((2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine with other compounds, such as other antioxidants or anti-inflammatory agents.
Conclusion
In conclusion, ((2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine is a chemical compound with potential applications in scientific research. Its antioxidant and anti-inflammatory properties make it a promising candidate for the study of diseases such as cancer, Alzheimer's, and Parkinson's. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
((2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine can be synthesized using a multi-step process. The first step involves the reaction of 4-hydroxycoumarin with 2-bromoethanol to form a bromoethyl coumarin. The bromoethyl coumarin is then reacted with lithium aluminum hydride to reduce the bromoethyl group to an ethyl group. The final step involves the reaction of the ethyl coumarin with 1,2-dibromoethane and sodium hydroxide to form ((2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine.
Wissenschaftliche Forschungsanwendungen
((2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which could be useful in the study of diseases such as cancer, Alzheimer's, and Parkinson's. In addition, it has been shown to inhibit the activity of certain enzymes, which could be useful in the development of new drugs.
Eigenschaften
IUPAC Name |
(2R)-2-(3,4-dihydro-2H-chromen-6-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h4-5,7,9H,2-3,6,8,13H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKKAVCBKWORSR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)OCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC2=C(C=C1)OCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

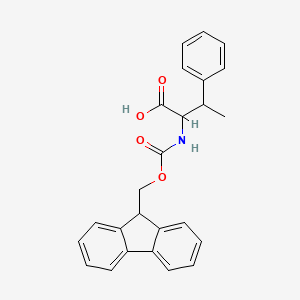

![N-[(5-Oxo-1-propylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2689127.png)

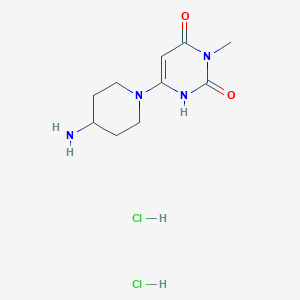
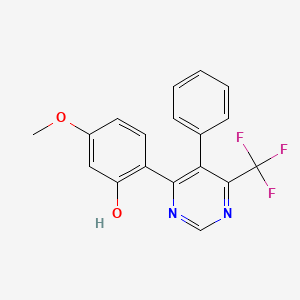
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2689136.png)

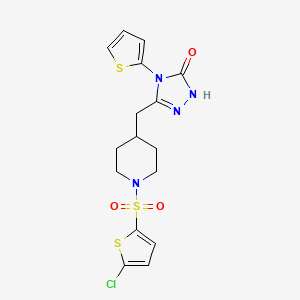

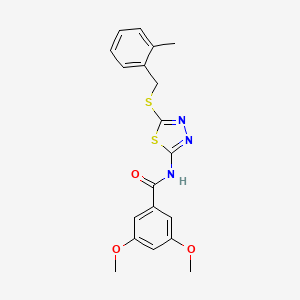
![2-[(E)-3,4-Dihydro-2H-1-benzopyran-4-ylidene]ethanol](/img/structure/B2689144.png)

